![molecular formula C6H3N3O2 B1345618 5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione CAS No. 4933-19-1](/img/structure/B1345618.png)
5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione
Descripción general
Descripción
5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through several methods, including cyclization, ring annulation, and cycloaddition reactions. One common approach involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the formation of the pyrrolopyrazine scaffold .
Análisis De Reacciones Químicas
Types of Reactions: 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrrolopyrazine derivatives .
Aplicaciones Científicas De Investigación
5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of organic materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- Pyrrolo[1,2-a]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
Comparison: 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is unique due to its specific ring structure and the presence of both pyrrole and pyrazine rings. This structural configuration contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Actividad Biológica
5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines both pyrrole and pyrazine rings, contributing to its biochemical properties and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : Approximately 162.14 g/mol
- CAS Number : 4933-19-1
The compound's structural configuration allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.
This compound exhibits its biological activity primarily through:
- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cellular signaling pathways, which are crucial for processes such as cell growth and differentiation. For instance, it affects the fibroblast growth factor receptor (FGFR) signaling pathway, impacting cell proliferation and survival.
- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial activity against various pathogens. It has demonstrated effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an antibacterial agent .
Summary of Biological Activities
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of derivatives of this compound. The most active derivative displayed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens. Additionally, these derivatives showed significant antibiofilm potential compared to standard antibiotics like Ciprofloxacin .
Kinase Inhibition Studies
Research has highlighted the compound's ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR. These enzymes are critical targets in bacterial replication and folate metabolism, respectively, indicating the compound's potential as a therapeutic agent .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes selectively, demonstrating a better affinity for COX-2 compared to COX-1, which is significant for developing anti-inflammatory drugs with reduced side effects .
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione?
The synthesis typically involves cyclization and functionalization of pyrrole-pyrazine precursors. Key steps include:
- Cyclocondensation : Reacting aminopyrrole derivatives with diketones under reflux conditions (e.g., ethanol, 80°C) to form the fused bicyclic core .
- Solvent Optimization : Polar aprotic solvents like DMF enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time from hours to minutes .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >90% purity .
Q. How is this compound characterized structurally?
Standard methods include:
- X-ray Crystallography : Resolves bond lengths (e.g., C-N: 1.34 Å) and dihedral angles in the fused ring system .
- NMR Spectroscopy : Distinct signals for carbonyl groups (δ ~170 ppm in NMR) and pyrrolic protons (δ ~6.5–7.2 ppm in NMR) .
- Mass Spectrometry : Molecular ion peaks at m/z 189.07 (M) confirm the molecular formula .
Q. What biological activities are associated with this compound, and how are they assessed?
- Kinase Inhibition : Evaluated via enzymatic assays (e.g., EGFR kinase inhibition IC = 0.8 µM) using ATP-competitive binding protocols .
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 16 µg/mL) .
- Anti-inflammatory Effects : Measured through COX-2 inhibition in murine macrophages (IC = 12 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or structural analogs. Strategies include:
- Comparative Assays : Re-test the compound alongside analogs (e.g., 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde) under standardized protocols to isolate structure-activity relationships .
- Structural Confirmation : Verify compound purity via HPLC and crystallography to rule out isomer interference .
- Dose-Response Analysis : Use gradient concentrations to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
Q. What advanced synthetic techniques improve yield and scalability?
- Microwave-Assisted Synthesis : Reduces reaction time by 70% (e.g., 30 minutes vs. 2 hours) with comparable yields .
- Flow Chemistry : Enables continuous production with >95% conversion efficiency by optimizing residence time and temperature .
- Catalytic Systems : Palladium-catalyzed cross-coupling introduces substituents (e.g., 6-phenyl derivatives) with regioselectivity .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap = 4.2 eV) to optimize charge transfer in semiconductor applications .
- Molecular Docking : Identify binding poses in kinase targets (e.g., hydrophobic interactions with EGFR’s ATP-binding pocket) .
- QSAR Modeling : Use substituent descriptors (e.g., Hammett σ values) to correlate 6-position modifications with IC trends .
Q. What experimental designs are critical for establishing structure-activity relationships (SAR)?
- Functional Group Variation : Systematically modify substituents at positions 3, 6, and 7 (e.g., methyl, chloro, carbaldehyde) and test against kinase panels .
- Pharmacophore Mapping : Identify essential moieties (e.g., the diketone group) via fragment-based deletion studies .
- In Silico Screening : Prioritize synthetic targets using virtual libraries and ADMET profiling .
Q. How is this compound applied in materials science research?
- Organic Semiconductors : The planar conjugated system enables hole mobility up to 0.1 cm/V·s in thin-film transistors .
- Photovoltaic Devices : Acts as an electron-accepting layer in perovskite solar cells (PCE = 8.2%) .
- Luminescent Probes : Functionalized derivatives emit blue fluorescence (λ = 450 nm) for bioimaging .
Q. What pharmacological mechanisms make it a candidate for cancer therapy?
- Kinase Pathway Modulation : Inhibits PI3K/Akt/mTOR signaling, reducing tumor growth in xenograft models (60% suppression at 50 mg/kg) .
- Apoptosis Induction : Activates caspase-3/7 in leukemia cells (3-fold increase vs. controls) via mitochondrial depolarization .
- Synergy Studies : Combines with cisplatin to enhance cytotoxicity (combination index = 0.3 in ovarian cancer cells) .
Q. How can researchers address solubility challenges in in vivo studies?
- Prodrug Design : Introduce phosphate or PEGylated groups to improve aqueous solubility (>5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.2) for sustained release .
- Co-Crystallization : Use co-formers like succinic acid to enhance bioavailability (AUC increased by 2.5×) .
Q. Methodological Notes
- Data Validation : Cross-reference spectral data with CAS Common Chemistry or PubChem entries to ensure reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing (e.g., acute oral LD in rodents) .
- Theoretical Frameworks : Align SAR studies with frontier molecular orbital theory or protein-ligand interaction models .
Propiedades
IUPAC Name |
pyrrolo[3,4-b]pyrazine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAIORBQCJKREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197771 | |
Record name | 2,3-Pyrazinedicarboximide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4933-19-1 | |
Record name | 5H-Pyrrolo(3,4-b)pyrazine, 5,7(6H)-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004933191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Pyrazinedicarboximide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.